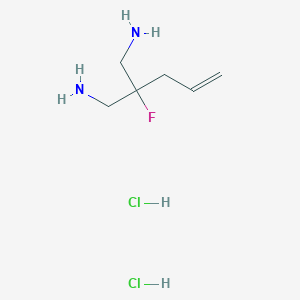
2-Fluoro-2-(oxan-4-yl)propane-1,3-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-(oxan-4-yl)propane-1,3-diamine dihydrochloride, also known as 2F-ODA dihydrochloride, is a synthetic organic compound that is widely used in scientific research. It is a useful reagent for organic synthesis, and has a wide range of applications in biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
1. Chemical Structure Studies
The study of the crystal structure of compounds related to 2-Fluoro-2-(oxan-4-yl)propane-1,3-diamine dihydrochloride reveals insights into the interaction and bonding patterns of similar molecular structures. For instance, the analysis of bis(propane-1,3-diammonium) hexafluoridoaluminate fluoride trihydrate shows isolated [AlF6]3− octahedra, diprotonated propane-1,3-diamine cations, free fluoride ions, and water molecules of solvation. The interactions among these components contribute to forming a three-dimensional framework, essential for understanding the molecular geometry and potential applications of related chemical compounds (Abdi, Al-Sadhan, & Ben Ali, 2014).
2. Fluorine Substitution and Reactivity
Research on carbon-fluorine bond formation provides significant insights into the reactivity and potential applications of fluoro compounds, including those structurally similar to this compound. For example, the fluoro complex [RuF(dppp)2]PF6 (1a) demonstrates how fluoro compounds can undergo bromide/fluoride exchange reactions, suggesting potential for synthetic applications and the creation of new compounds (Barthazy et al., 1999).
3. Metal Complexation and Ligand Behavior
The reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine results in complexation with metals like Cadmium(II), forming compounds with specific geometric configurations and hydrogen bonds. This illustrates the potential of similar compounds in forming metal complexes and their utility in various scientific applications, such as catalysis, material science, and pharmaceuticals (Hakimi et al., 2013).
4. Applications in CO2 Capture
The creation of low-viscous diamino protic ionic liquids (PILs) with fluorine-substituted phenolic anions showcases potential applications in environmental science, particularly for CO2 capture. These PILs demonstrate excellent absorptive capacity for CO2, highlighting the role of similar fluoro compounds in green chemistry and sustainability efforts (Zhao et al., 2018).
Eigenschaften
IUPAC Name |
2-fluoro-2-(oxan-4-yl)propane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2O.2ClH/c9-8(5-10,6-11)7-1-3-12-4-2-7;;/h7H,1-6,10-11H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOAFDBINYMNQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CN)(CN)F.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





amine hydrochloride](/img/structure/B1484618.png)








